

2,4-Dihydroxypyridine: A Technical Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dihydroxypyridine**

Cat. No.: **B6593849**

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CAS Number: 626-03-9 Molecular Formula: C₅H₅NO₂

This technical guide provides an in-depth overview of **2,4-Dihydroxypyridine**, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail its physicochemical properties, synthesis, and key biological activities, with a focus on its role as an enzyme inhibitor.

Physicochemical and Pharmacological Data

2,4-Dihydroxypyridine, also known as 3-Deazauracil, is a pyridine derivative with a molecular weight of 111.10 g/mol .^[1] Its properties make it a valuable scaffold in the synthesis of more complex molecules. The key data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	626-03-9	[1]
Molecular Formula	C ₅ H ₅ NO ₂	[1]
Molecular Weight	111.10 g/mol	[1]
Appearance	White to yellow-beige crystals or crystalline powder	
Melting Point	272-276 °C	
pIC ₅₀ (Topo IIKHIV)	5.05	[2]
pIC ₅₀ (HIV-1 Replication)	4.07	[2]

Synthesis of 2,4-Dihydroxypyridine

A documented method for the synthesis of **2,4-Dihydroxypyridine** involves the decarboxylation of 4,6-dihydroxynicotinic acid.[\[3\]](#) A detailed experimental protocol based on this approach is outlined below.

Experimental Protocol: Synthesis from 4,6-Dihydroxynicotinic Acid

Objective: To synthesize **2,4-Dihydroxypyridine** via the decarboxylation of 4,6-dihydroxynicotinic acid.

Materials:

- 4,6-dihydroxynicotinic acid
- Phosphoric acid
- Water
- Surfactant (e.g., silicon oil 550)
- Reaction vessel equipped with a distillation apparatus

Procedure:

- Reaction Setup: In a suitable reaction vessel, combine 4,6-dihydroxynicotinic acid with phosphoric acid. The ratio of phosphoric acid to water should be at least 27:1 by weight.[3][4]
- Heating and Dehydration: Heat the reaction mixture. The addition of a surfactant may be necessary to control foaming.[4] Continue heating to remove water from the reaction mixture via distillation until the internal temperature reaches approximately 210°C (±5°C).[3][4] This step is crucial for driving the decarboxylation reaction.
- Reaction Completion: Maintain the reaction mixture at this temperature to ensure the complete decarboxylation of the starting material.
- Work-up and Isolation: The specific work-up procedure for isolating the **2,4-Dihydroxypyridine** product would typically involve cooling the reaction mixture, followed by appropriate extraction and purification steps, such as recrystallization, to obtain the final product.

Note: This protocol is based on patent literature and may require optimization for specific laboratory conditions.

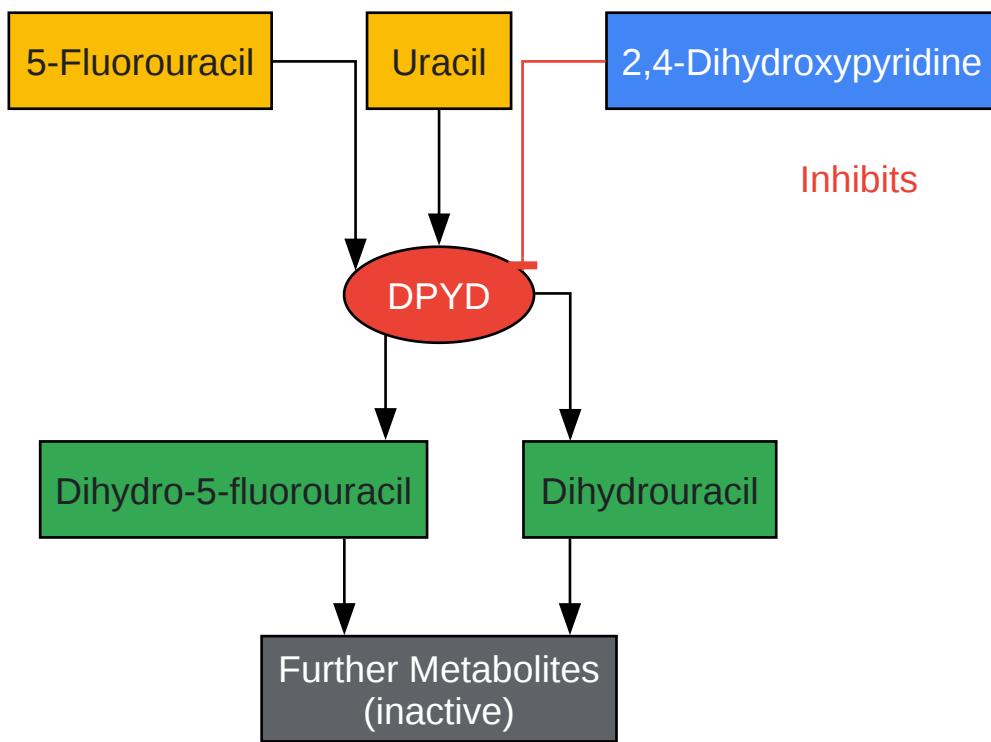
Biological Activity and Mechanism of Action

2,4-Dihydroxypyridine is a potent inhibitor of dihydrouracil dehydrogenase (DPYD), the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and thymine.[2] This inhibitory activity is central to its application in oncology.

Inhibition of Dihydropyrimidine Dehydrogenase (DPYD)

The chemotherapeutic agent 5-fluorouracil (5-FU) is a pyrimidine analog. Its efficacy is limited by its rapid degradation by DPYD. By inhibiting DPYD, **2,4-Dihydroxypyridine** and its derivatives, such as Gimeracil (5-chloro-**2,4-dihydroxypyridine**), can significantly increase the bioavailability and prolong the half-life of 5-FU.[5][6][7][8] This allows for the administration of lower doses of 5-FU, potentially reducing its associated toxic side effects while maintaining or even enhancing its anti-cancer activity.[6][7][8]

The following diagram illustrates the pyrimidine catabolism pathway and the point of inhibition by **2,4-Dihydroxypyridine**.

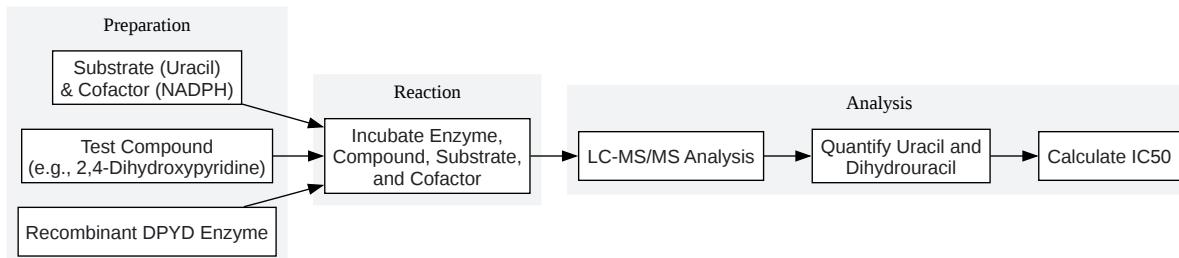


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Pyrimidine Catabolism and DPYD Inhibition

Experimental Workflow: DPYD Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory potential of compounds like **2,4-Dihydroxypyridine** on DPYD activity.



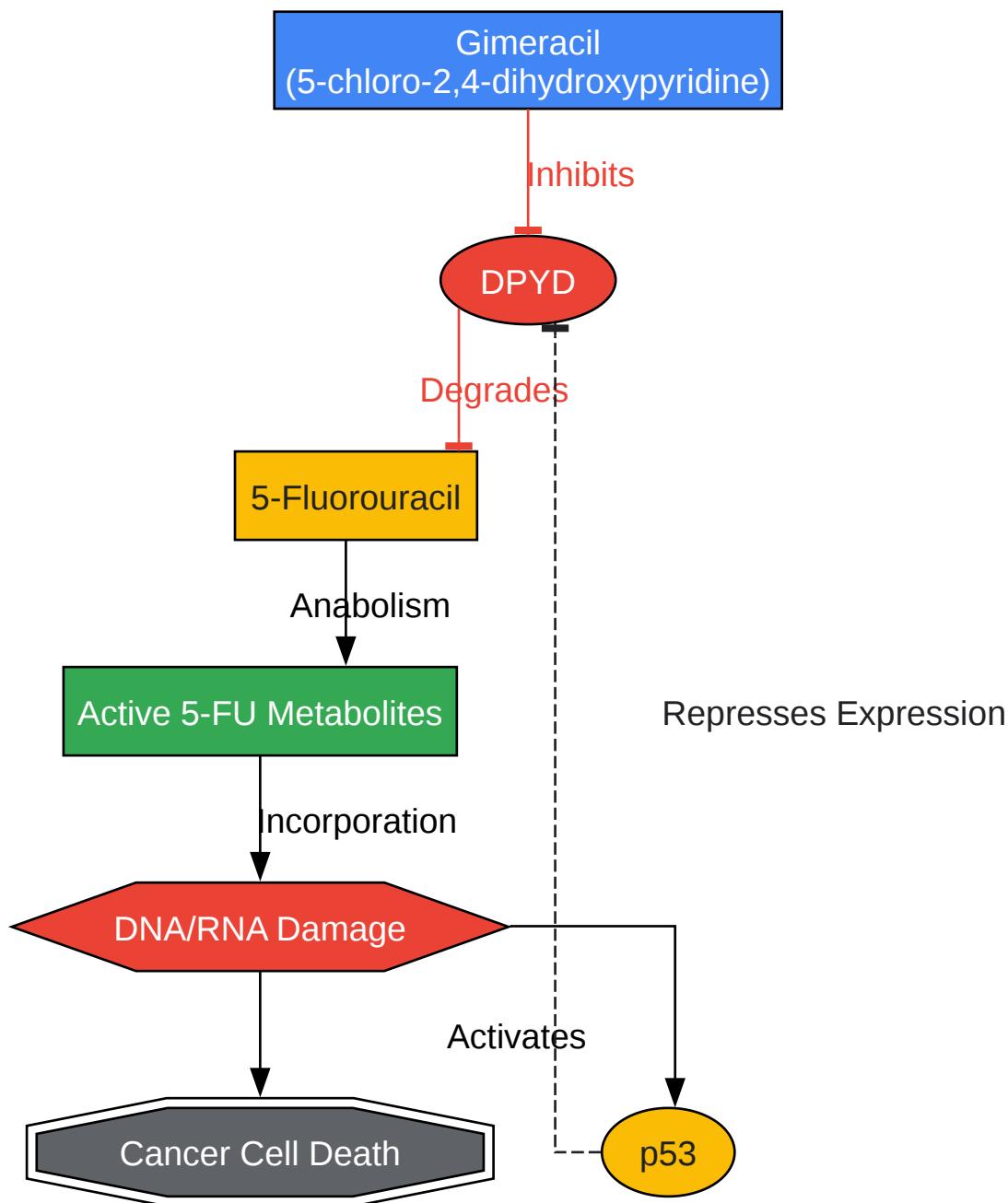
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Workflow for DPYD Inhibition Assay

Role in DNA Damage and Repair

The inhibition of DPYD by Gimeracil, the chlorinated derivative of **2,4-dihydroxypyridine**, enhances the efficacy of 5-FU. 5-FU exerts its cytotoxic effects by being converted into metabolites that are incorporated into DNA and RNA, leading to DNA damage and cell death. Therefore, while Gimeracil does not directly interact with DNA repair pathways, its mechanism of action potentiates the DNA-damaging effects of co-administered chemotherapeutic agents. There is also evidence suggesting that p53, a key tumor suppressor protein, can repress the expression of the DPYD gene in response to DNA damage, creating a feedback loop that may enhance the efficacy of 5-FU.^[2]

The logical relationship is depicted in the following diagram:

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Logical Pathway of Gimeracil's Action

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- To cite this document: BenchChem. [2,4-Dihydroxypyridine: A Technical Overview for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6593849#2-4-dihydroxypyridine-cas-number-and-molecular-formula]

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